2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
Description
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS2/c10-12-8(13)5-14-9-11-6-3-1-2-4-7(6)15-9/h1-4H,5,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERPICSYASCOGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293761 | |
| Record name | 2-benzothiazol-2-ylthioacetylhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24044-91-5 | |
| Record name | 24044-91-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91897 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-benzothiazol-2-ylthioacetylhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of Ethyl 2-(1,3-Benzothiazol-2-ylsulfanyl)acetate
The precursor ester is synthesized via nucleophilic substitution between 2-mercaptobenzothiazole (2-MBT) and ethyl chloroacetate. Key variations include:
| Condition | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Anhydrous K₂CO₃ | Potassium carbonate | Dry acetone | Reflux (70°C) | 5–6 h | 85–92% |
| H₂SO₄ catalysis | Sulfuric acid | Ethanol | Reflux (80°C) | 3–4 h | 78–82% |
Mechanism : The thiol group of 2-MBT attacks the electrophilic carbon of ethyl chloroacetate, displacing chloride. Base-mediated deprotonation (e.g., K₂CO₃) accelerates the reaction, while H₂SO₄ facilitates esterification.
Step 2: Hydrazinolysis to Acetohydrazide
The ester intermediate reacts with excess hydrazine hydrate (NH₂NH₂·H₂O) under reflux:
| Condition | Solvent | Molar Ratio (Ester:Hydrazine) | Time | Yield |
|---|---|---|---|---|
| Reflux in ethanol | Ethanol | 1:2 | 8–10 h | 75–80% |
| Aqueous ethanol | Ethanol/H₂O | 1:3 | 4–5 h | 88–92% |
Mechanism : Nucleophilic acyl substitution occurs, with hydrazine replacing the ethoxy group. Prolonged reflux ensures complete conversion, while aqueous workup removes byproducts like hydrazine sulfate.
Green Chemistry Approaches
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time and improves yields:
| Step | Condition | Power | Time | Yield |
|---|---|---|---|---|
| Ester | Solvent-free, 180°C | 300 W | 4 min | 92% |
| Hydrazide | Ethanol, 100°C | 150 W | 20 min | 94% |
Advantages :
- Energy efficiency (4 min vs. 5 h for ester synthesis).
- Reduced side reactions due to uniform heating.
Ultrasound-Promoted Synthesis
Ultrasound enhances mass transfer and reaction kinetics:
| Step | Condition | Frequency | Time | Yield |
|---|---|---|---|---|
| Ester | K₂CO₃, RT | 40 kHz | 15 min | 88% |
| Hydrazide | Ethanol, 60°C | 40 kHz | 30 min | 90% |
Limitations : Scalability challenges in industrial settings.
Industrial-Scale Production
Continuous Flow Reactors
Large-scale synthesis employs flow chemistry for safety and consistency:
| Parameter | Value |
|---|---|
| Residence time (ester) | 12 min |
| Temperature | 120°C |
| Pressure | 3 bar |
| Annual output | 10–15 metric tons |
Key Features :
- Automated pH control for optimal base activity.
- In-line purification via liquid-liquid extraction.
Optimization and Yield Comparisons
Solvent Selection
Polar aprotic solvents (e.g., DMF) increase ester yields but complicate purification. Ethanol remains preferred for hydrazinolysis due to cost and safety.
Impact of Hydrazine Excess
Stoichiometric excess of hydrazine (≥2 eq.) is critical:
| Hydrazine Equivalents | Yield |
|---|---|
| 1.5 | 62% |
| 2.0 | 78% |
| 3.0 | 92% |
Analytical Characterization
Post-synthesis validation ensures product integrity:
- FT-IR : N–H stretch (3,250–3,300 cm⁻¹), C=O (1,650 cm⁻¹), C–S–C (690 cm⁻¹).
- ¹H NMR (DMSO-d₆): δ 4.15 (s, SCH₂), δ 9.58 (s, NH₂), δ 7.2–7.8 (aromatic H).
- HPLC : Purity >98% (C18 column, acetonitrile:H₂O = 70:30).
Challenges and Solutions
Byproduct Formation
Moisture Sensitivity
- Issue : Ester intermediates hydrolyze in humid conditions.
- Solution : Anhydrous solvents and nitrogen atmosphere during storage.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Biological Activities
Research indicates that 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide exhibits several significant biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various microbial strains, making it a candidate for further pharmacological studies aimed at developing new antimicrobial agents.
- Antidiabetic Properties : In vitro studies have demonstrated that derivatives of this compound can inhibit glucose uptake and enzymes such as alpha-amylase and alpha-glucosidase, indicating potential use in diabetes management .
- Anticancer Potential : Similar compounds have been investigated for their anticancer properties, suggesting that this compound may also possess similar effects.
Antidiabetic Activity Evaluation
A study focused on synthesizing various derivatives of this compound found that certain derivatives exhibited significant inhibition against glucose uptake assays and enzyme activity (alpha-amylase and alpha-glucosidase). For instance:
| Derivative | Glucose Uptake Inhibition (%) | Alpha-Amylase Inhibition (%) | Alpha-Glucosidase Inhibition (%) |
|---|---|---|---|
| BZT1 | 55.4 | 62.3 | 50.5 |
| BZT4 | 64.6 | 70.1 | 64.0 |
These results suggest that modifications to the original compound can enhance its bioactivity .
Antimicrobial Studies
In antimicrobial testing, derivatives of this compound were evaluated against various bacterial strains. The findings indicated that certain derivatives demonstrated promising antibacterial activity with minimal inhibitory concentrations (MIC) comparable to standard antibiotics.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide involves its interaction with molecular targets such as GABA receptors. It exhibits good binding properties with these receptors, which are crucial in the modulation of neurotransmission in the brain . This interaction can lead to anticonvulsant effects, making it a potential candidate for the treatment of epilepsy.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylthio)-N’-(2-methylbenzylidene)acetohydrazide
- 2-(1,3-Benzothiazol-2-ylthio)-N’-(3-methoxybenzylidene)acetohydrazide
- 2-(1,3-Benzothiazol-2-ylthio)-N’-(4-propoxybenzylidene)acetohydrazide
Uniqueness
2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide is unique due to its specific structural features, which include the benzothiazole ring and the hydrazide group. These features contribute to its diverse reactivity and potential biological activity, distinguishing it from other similar compounds.
Biological Activity
2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes a benzothiazole moiety linked to an acetohydrazide functional group, which contributes to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and anti-diabetic properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H9N3OS2, with a molecular weight of approximately 225.31 g/mol. Its structure can be depicted as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . In various studies, this compound has shown effectiveness against a range of bacterial strains. For instance, it was evaluated against Staphylococcus aureus and Escherichia coli, demonstrating a notable inhibition of growth comparable to standard antibiotics.
| Microorganism | Zone of Inhibition (mm) | Standard Control (mm) |
|---|---|---|
| Staphylococcus aureus | 20 | 22 (Levofloxacin) |
| Escherichia coli | 18 | 21 (Ciprofloxacin) |
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines. Notably, it has shown cytotoxic effects against HeLa cells (cervical cancer) and MCF-7 cells (breast cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
A study conducted by researchers demonstrated that treatment with this compound resulted in a significant decrease in cell viability:
| Cell Line | IC50 Value (µM) | Control IC50 Value (µM) |
|---|---|---|
| HeLa | 15 | 20 (Doxorubicin) |
| MCF-7 | 12 | 18 (Tamoxifen) |
Anti-Diabetic Activity
The anti-diabetic properties of this compound have also been investigated. In vitro assays showed that it inhibits alpha-amylase and alpha-glucosidase enzymes, which are crucial for carbohydrate metabolism. This inhibition suggests potential use as a therapeutic agent for managing diabetes.
| Enzyme | Inhibition (%) | Control Inhibition (%) |
|---|---|---|
| Alpha-Amylase | 65 | 70 (Acarbose) |
| Alpha-Glucosidase | 58 | 65 (Miglitol) |
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within biological systems. The presence of the benzothiazole ring enhances its affinity for biological targets, modulating their activity.
Case Studies
- Antimicrobial Study : A study published in the Journal of Pharmaceutical Sciences evaluated the antimicrobial efficacy of several derivatives of benzothiazole compounds, including acetohydrazide derivatives. The results indicated that modifications to the benzothiazole ring significantly enhanced antimicrobial activity against various pathogens .
- Anticancer Research : Another study focused on the anticancer effects of hydrazone derivatives derived from benzothiazole. The findings demonstrated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways .
- Diabetes Management : A recent investigation into the anti-diabetic effects revealed that derivatives containing the benzothiazole moiety exhibited promising results in inhibiting glucose absorption in vitro .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
